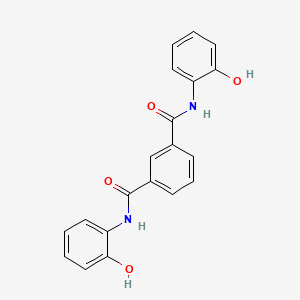

N,N'-bis(2-hydroxyphenyl)isophthalamide

Description

Properties

IUPAC Name |

1-N,3-N-bis(2-hydroxyphenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-17-10-3-1-8-15(17)21-19(25)13-6-5-7-14(12-13)20(26)22-16-9-2-4-11-18(16)24/h1-12,23-24H,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJRREGDBAVNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-hydroxyphenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 2-aminophenol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of N,N’-bis(2-hydroxyphenyl)isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-hydroxyphenyl)isophthalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Ether or ester derivatives.

Scientific Research Applications

Chemistry: N,N’-bis(2-hydroxyphenyl)isophthalamide is used as a building block in the synthesis of various organic compounds, including polymers and ligands for coordination chemistry .

Medicine: In medicinal chemistry, N,N’-bis(2-hydroxyphenyl)isophthalamide is explored for its potential therapeutic properties, including its ability to chelate metal ions and its antioxidant activity .

Industry: The compound is used in the production of high-performance polymers and materials with specific properties, such as thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of N,N’-bis(2-hydroxyphenyl)isophthalamide involves its ability to chelate metal ions through the hydroxyphenyl groups. This chelation process can inhibit metal-catalyzed oxidative reactions, thereby providing antioxidant protection. The compound can also interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and exert its effects .

Comparison with Similar Compounds

Positional Isomer: N,N'-bis(3-hydroxyphenyl)isophthalamide

- Structural Differences : The hydroxyl groups are attached at the 3-position of the phenyl rings instead of the 2-position.

- Crystal Packing: The 3-hydroxyphenyl isomer adopts both syn and anti conformations of the amidophenolic units, facilitating diverse intermolecular interactions, including O–H···O hydrogen bonds, C–H···O contacts, and π–π stacking .

Functional Group Substitution: N,N'-bis(2-mercaptoethyl)isophthalamide (BDETH2/NBMI)

- Structural Differences : Replaces hydroxyl groups with thiol (-SH) groups.

- Metal Chelation : BDETH2 demonstrates high affinity for Hg²⁺, Pb²⁺, and Cd²⁺ due to thiols’ strong soft Lewis basicity, making it effective in heavy metal remediation . In contrast, the hydroxyl groups in N,N'-bis(2-hydroxyphenyl)isophthalamide likely favor hard Lewis acids (e.g., Fe³⁺, Al³⁺).

- Biological Activity : BDETH2 (NBMI) is under clinical investigation for neurodegenerative diseases, leveraging its antioxidant and metal-chelating properties . The hydroxyl analog may lack comparable redox activity.

Backbone Variation: N,N'-bis(2-hydroxyphenyl)butanediamide

- Structural Differences : Uses a butanediamide (four-carbon) backbone instead of isophthalamide (aromatic).

- Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with distinct lattice parameters (a = 5.576 Å, b = 4.885 Å, c = 25.397 Å) .

Methoxy-Substituted Analog: 5-Hydroxy-N,N'-bis(3-methoxyphenyl)isophthalamide

- Structural Differences : Methoxy (-OCH₃) groups replace hydroxyls at the 3-position.

- Electronic Effects : Methoxy groups are electron-donating, reducing hydrogen-bonding capacity but enhancing lipophilicity. This substitution may improve membrane permeability in biological applications compared to the hydrophilic hydroxyl analog .

Trifluoromethyl Derivatives: N,N'-bis(2/3-trifluoromethylphenyl)isophthalamide

- Structural Differences : Trifluoromethyl (-CF₃) groups introduce strong electron-withdrawing effects.

- Physicochemical Properties : Increased hydrophobicity and chemical inertness, making these analogs suitable for high-stability applications (e.g., polymer additives) . The hydroxyl analog’s polarity and hydrogen-bonding capacity are absent here.

Key Data Table: Comparative Properties

Research Findings and Implications

- Chelation Efficiency : Thiol-containing analogs (e.g., BDETH2) outperform hydroxylated versions in heavy metal binding, as demonstrated by molecular dynamics simulations showing higher Al₂O₃ binding energy for BDETH2 (-1,054 kJ/mol) vs. TMT (-687 kJ/mol) .

- Biological Relevance : Dimerization strategies using isophthalamide spacers (e.g., compound 1 in ) enhance inhibitory potency and reduce toxicity, suggesting structural modularity for drug design .

- Synthetic Challenges : Hydroxyl groups require protection during synthesis, complicating routes compared to methoxy or trifluoromethyl analogs .

Q & A

Q. What are the standard synthetic routes for N,N'-bis(2-hydroxyphenyl)isophthalamide, and what catalysts or conditions are optimal for high yield?

The synthesis typically involves condensation of isophthaloyl chloride with 2-aminophenol derivatives under controlled conditions. A reflux method using polar aprotic solvents (e.g., methanol or DMF) at 60–80°C for 24–72 hours is common. Catalytic amounts of p-hydroxybenzoic acid can enhance reaction efficiency by stabilizing intermediates . Purification often involves recrystallization from methanol or ethanol, yielding colorless to pale-yellow crystals.

Q. How is the crystal structure of N,N'-bis(2-hydroxyphenyl)isophthalamide determined, and what are the key crystallographic parameters?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound typically crystallizes in monoclinic systems (e.g., space group C2/c) with unit cell parameters such as a = 20.6917(6) Å, b = 10.1392(3) Å, c = 16.9544(5) Å, and β = 115.739(1)°. Hydrogen bonding between hydroxyl and amide groups stabilizes the lattice, with O−H···O bond lengths ~2.65–2.75 Å .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the supramolecular assembly of N,N'-bis(2-hydroxyphenyl)isophthalamide in coordination polymers?

The compound’s two hydroxyl and amide groups enable versatile coordination with transition metals (e.g., Cu²⁺). In copper(II) coordination polymers, it forms 1D chains via µ₂-bridging through pyridyl nitrogen and sulfate oxygen atoms. SCXRD reveals Jahn-Teller-distorted octahedral geometries around Cu²⁺, with axial water ligands and equatorial bonds to sulfates and isophthalamide moieties . π-π stacking between aromatic rings (3.5–4.0 Å) further stabilizes the framework .

Q. What methodologies resolve contradictions in crystallographic data between studies on N,N'-bis(2-hydroxyphenyl)isophthalamide derivatives?

Discrepancies in unit cell parameters or hydrogen-bonding motifs often arise from solvent inclusion or polymorphism. To address this:

- Perform temperature-dependent SCXRD to assess thermal expansion effects.

- Use Hirshfeld surface analysis to quantify intermolecular interactions and compare packing efficiencies .

- Validate structures with density functional theory (DFT) to reconcile experimental and computational bond lengths/angles .

Q. How does N,N'-bis(2-hydroxyphenyl)isophthalamide exhibit metal-chelating and antioxidant activity in pharmacological contexts?

The compound’s thiol-modified derivative, N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), chelates cisplatin-derived platinum ions, reducing nephrotoxicity in renal cells. In vitro studies using HK-2 kidney cells show NBMI pretreatment decreases reactive oxygen species (ROS) by 40–60% and restores glutathione levels. Metal chelation is confirmed via ICP-MS, with a 2:1 (NBMI:Pt) stoichiometry .

Q. What analytical techniques are critical for validating the compound’s purity and structural integrity in pharmacological studies?

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 569.06 for coordination complexes) .

- FT-IR Spectroscopy: Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, O−H stretch ~3200 cm⁻¹) .

- Thermogravimetric Analysis (TGA): Assesses thermal stability and solvent/metal content in coordination polymers (e.g., water loss at 100–150°C) .

- X-ray Photoelectron Spectroscopy (XPS): Validates oxidation states of coordinated metals (e.g., Cu²⁺ binding energy ~934 eV) .

Data Contradiction Analysis

Q. Why do studies report varying bioactivity outcomes for N,N'-bis(2-hydroxyphenyl)isophthalamide derivatives?

Divergent results may stem from:

- Stereochemical variations: Syn/anti conformations of hydroxyl-phenyl groups alter metal-binding affinity .

- Solubility differences: Polar solvents (e.g., DMSO) enhance bioavailability in cellular assays compared to aqueous buffers .

- Experimental models: Cancer cell lines (e.g., A2780 ovarian cells) may exhibit differential ROS regulation versus non-cancerous cells .

Methodological Recommendations

Q. How should researchers design experiments to study the compound’s supramolecular chemistry?

- Use slow evaporation crystallization with mixed solvents (e.g., DMF/water) to grow high-quality single crystals.

- Employ synchrotron radiation for high-resolution SCXRD to resolve weak hydrogen bonds.

- Combine molecular dynamics simulations with SCXRD to predict packing motifs under varying conditions .

Q. What precautions are necessary when handling N,N'-bis(2-hydroxyphenyl)isophthalamide in biological assays?

- Store at –20°C under inert gas to prevent oxidation of thiol groups in derivatives like NBMI .

- Use chelating agent-free buffers (e.g., HEPES) to avoid interference with metal-binding studies.

- Validate cytotoxicity via MTT assays alongside ROS measurements to distinguish between apoptosis and oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.